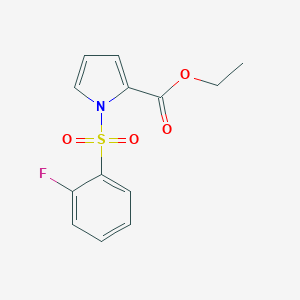
Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate, also known as EFPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrrole derivatives and has been found to exhibit various biological activities.
作用机制
The mechanism of action of Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate is not fully understood. However, it has been suggested that Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate may exert its biological activities by inhibiting the activity of certain enzymes or proteins. For example, Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
生化和生理效应
Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Moreover, Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has been found to inhibit the proliferation and migration of cancer cells.
实验室实验的优点和局限性
Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has several advantages for lab experiments. It is easy to synthesize and has a high yield. Moreover, Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate exhibits potent biological activities at low concentrations, making it an ideal candidate for drug discovery and development. However, Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate also has some limitations. It is relatively unstable and can degrade over time, which may affect its biological activities. Moreover, Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate. One direction is to investigate the structure-activity relationship of Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate and its analogs to identify more potent compounds with improved biological activities. Another direction is to investigate the in vivo efficacy and safety of Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate in animal models. Moreover, Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate can be used as a lead compound for the development of new drugs for the treatment of cancer and viral infections. Finally, Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate can be used as a tool compound to study the role of COX-2 and topoisomerase II in various biological processes.
合成方法
Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-fluorobenzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide to obtain ethyl 2-(2-fluorophenyl)acrylonitrile. This intermediate is further reacted with sulfonyl chloride in the presence of triethylamine to obtain Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate.
科学研究应用
Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Moreover, Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has been found to inhibit the replication of HIV-1 virus in vitro.
属性
CAS 编号 |
180905-85-5 |
|---|---|
产品名称 |
Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate |
分子式 |
C13H12FNO4S |
分子量 |
297.3 g/mol |
IUPAC 名称 |
ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C13H12FNO4S/c1-2-19-13(16)11-7-5-9-15(11)20(17,18)12-8-4-3-6-10(12)14/h3-9H,2H2,1H3 |
InChI 键 |
YMKJWDSOMTUNAD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2F |
规范 SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2F |
其他 CAS 编号 |
180905-85-5 |
同义词 |
ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



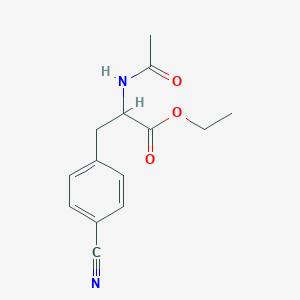
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B65923.png)
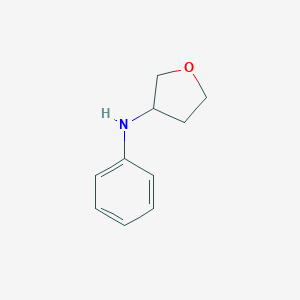
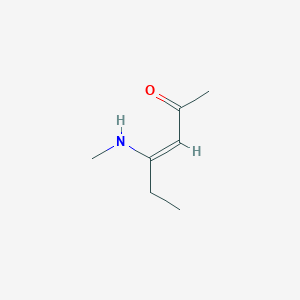
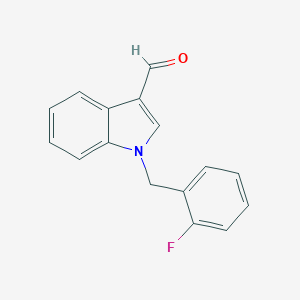
![2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B65934.png)
![Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate](/img/structure/B65937.png)
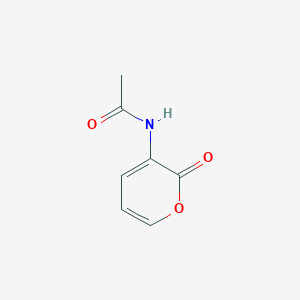
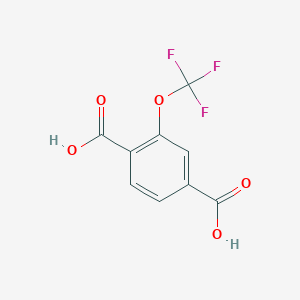
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine](/img/structure/B65945.png)
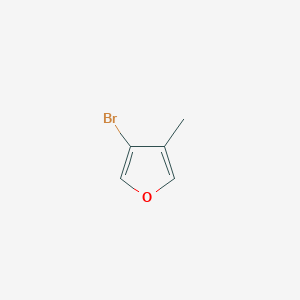
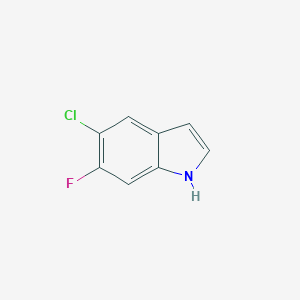
![4-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B65953.png)
![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B65954.png)